molecular formula C22H30N2 B4938563 1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine

1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine

Cat. No.: B4938563
M. Wt: 322.5 g/mol
InChI Key: YDFSQAALRMLOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine, also known as DPI, is a chemical compound that belongs to the family of piperazines. It is a potent and selective serotonin reuptake inhibitor (SSRI) that is used in scientific research for its pharmacological effects on the central nervous system.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine is widely used in scientific research for its selective inhibition of serotonin reuptake. It has been shown to be effective in the treatment of depression, anxiety, and other psychiatric disorders. This compound is also used in the study of serotonin receptors and their role in the regulation of mood, behavior, and cognition.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine acts as a selective inhibitor of serotonin reuptake by binding to the serotonin transporter (SERT) and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic serotonin receptors. The net effect of this mechanism is an increase in serotonin neurotransmission, which is associated with improvements in mood, anxiety, and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal and human studies. These include increased serotonin neurotransmission, changes in gene expression and protein synthesis, alterations in brain structure and function, and modulation of other neurotransmitter systems such as dopamine and norepinephrine. These effects are thought to underlie the therapeutic and side effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine in lab experiments include its selectivity for serotonin reuptake inhibition, its well-characterized pharmacological effects, and its established safety profile. However, limitations include its high cost, limited availability, and potential for off-target effects on other neurotransmitter systems.

Future Directions

There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine. These include the development of new derivatives with improved pharmacological properties, the investigation of the role of serotonin receptors in psychiatric disorders, and the exploration of novel therapeutic applications for this compound and related compounds. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to identify potential biomarkers for treatment response and side effects.

Synthesis Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 3-phenylbutyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-18-9-10-20(3)22(17-18)24-15-13-23(14-16-24)12-11-19(2)21-7-5-4-6-8-21/h4-10,17,19H,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFSQAALRMLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.